molecular formula C15H10ClNO4 B1210505 N-4-Chlorobenzoylisatinic acid CAS No. 54778-24-4

N-4-Chlorobenzoylisatinic acid

Cat. No.: B1210505
CAS No.: 54778-24-4
M. Wt: 303.69 g/mol
InChI Key: LCGRHIQGZVWORN-UHFFFAOYSA-N
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Description

N-4-Chlorobenzoylisatinic acid is a derivative of isatin (indoline-2,3-dione), where the nitrogen atom at the 1-position is substituted with a 4-chlorobenzoyl group.

Properties

CAS No.

54778-24-4

Molecular Formula

C15H10ClNO4

Molecular Weight

303.69 g/mol

IUPAC Name

2-[2-[(4-chlorobenzoyl)amino]phenyl]-2-oxoacetic acid

InChI

InChI=1S/C15H10ClNO4/c16-10-7-5-9(6-8-10)14(19)17-12-4-2-1-3-11(12)13(18)15(20)21/h1-8H,(H,17,19)(H,20,21)

InChI Key

LCGRHIQGZVWORN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C(=O)O)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)O)NC(=O)C2=CC=C(C=C2)Cl

Other CAS No.

54778-24-4

Synonyms

N-4-chlorobenzoylisatinic acid
N-p-chlorobenzoylisatinic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on 4-chlorobenzoic acid and related derivatives (as per the evidence), highlighting substituent effects and key properties.

Substituent Effects on Acidity and Solubility

  • 4-Chlorobenzoic Acid (ClC₆H₄COOH) :

    • The electron-withdrawing chlorine atom at the para position increases acidity compared to unsubstituted benzoic acid. This enhances solubility in alkaline solutions; 1 g dissolves completely in 25 mL of 0.5 N sodium hydroxide .
    • Assay Purity : ≥98% by potentiometric titration with 0.5 N NaOH, where 1 mL NaOH ≈ 78.28 mg ClC₆H₄COOH .
    • Refractive Index : 1.592–1.596 at 20°C, indicative of its crystalline structure .
  • 3-Chlorobenzoic Acid and 2-Chlorobenzoic Acid :

    • Meta- and ortho-chloro substituents exhibit weaker electron-withdrawing effects than para, reducing acidity and solubility in basic media. Specific solubility data are unavailable in the provided evidence.
  • 4-Aminobenzoic Acid (NH₂C₆H₄COOH): The electron-donating amino group decreases acidity relative to chloro-substituted analogs. Solubility in basic solutions may be lower, though assay methods (e.g., titration) remain applicable .

Data Table: Comparative Properties of Selected Compounds

Compound Substituent Position Solubility (0.5 N NaOH) Assay Purity (%) Refractive Index (20°C)
4-Chlorobenzoic Acid Para 1 g/25 mL ≥98 1.592–1.596
3-Chlorobenzoic Acid Meta Not reported Not reported Not reported
4-Aminobenzoic Acid Para Not reported Not reported Not reported
Benzoic Acid (Reference) None 1 g/10 mL (water) ≥99.5 1.504

Notes:

  • Data for 4-chlorobenzoic acid sourced directly from pharmacopeial standards .
  • Other compounds lack quantitative data in the provided evidence; trends are inferred from substituent chemistry .

Research Findings and Limitations

  • Key Trends : Para-substituted chloro groups maximize electron withdrawal, improving solubility in alkaline conditions and assay reproducibility. Meta/ortho substituents or electron-donating groups (e.g., -NH₂) reduce these effects.
  • However, the analytical methods (e.g., titration) and substituent principles discussed for benzoic acid analogs are broadly applicable.

Q & A

Q. How should researchers optimize reaction conditions to minimize byproducts during this compound synthesis?

  • Methodological Answer : Conduct kinetic studies using design-of-experiment (DoE) approaches, varying parameters like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading. Monitor byproduct formation (e.g., unreacted isatin) via LC-MS. Use quenching experiments to identify side reactions (e.g., hydrolysis of the acyl chloride intermediate). Statistical tools like ANOVA can pinpoint significant variables affecting yield .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Validate predictions against experimental data (e.g., NMR chemical shifts, reaction kinetics). For mechanistic insights, simulate transition states in coupling reactions to identify rate-limiting steps .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Perform meta-analyses of dose-response curves and assay conditions (e.g., cell line variability, incubation times). Use Bland-Altman plots to assess agreement between datasets. If discrepancies persist, conduct orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to isolate confounding factors. Cross-reference with structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid derivatives) to identify structure-activity relationships (SARs) .

Q. What strategies are recommended for studying the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions, and analyze degradation products via LC-QTOF-MS. Isotope labeling (e.g., ¹⁴C-tagged compounds) can track metabolic pathways. Compare stability profiles with halogenated analogs (e.g., 4-chloro-3-nitrobenzoic acid) to identify substituent effects on hydrolytic resistance .

Data Management and Reporting Standards

Q. How should researchers structure supplementary materials for studies involving this compound to enhance reproducibility?

  • Methodological Answer : Include raw spectral data (NMR, MS), crystallographic files (CIF), and detailed synthetic protocols in machine-readable formats (e.g., .csv for kinetic data). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo or ChemRxiv. For multi-step syntheses, provide step-by-step videos or annotated reaction schemes in SI .

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